![molecular formula C₃₅H₃₈ClNO₃S B1140989 4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid CAS No. 162489-70-5](/img/structure/B1140989.png)
4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C₃₅H₃₈ClNO₃S and its molecular weight is 588.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid is a synthetic derivative related to montelukast, a well-known leukotriene receptor antagonist. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular structure of the compound can be described by the following characteristics:
- Molecular Formula : C35H36ClN3O3S
- Molecular Weight : 586.183 g/mol
- SMILES Notation :
CC(C)(O)c1ccccc1CC[C@@H](SCC1(CC(=O)O)CC1)c3cccc(C=Cc4ccc5ccc(Cl)cc5n4)c3
The primary mechanism of action for this compound involves antagonism of the cysteinyl leukotriene receptor (CysLT1). By blocking this receptor, the compound inhibits the actions of leukotrienes, which are inflammatory mediators involved in various respiratory conditions such as asthma and allergic rhinitis. The inhibition of leukotriene synthesis and action reduces bronchoconstriction and inflammation in the airways.
Pharmacological Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. Key findings include:
- Inhibition of Leukotriene Synthesis : Studies have shown that the compound effectively reduces the synthesis of leukotrienes in vitro and in vivo, leading to decreased airway hyperreactivity and inflammation .
- Bronchodilation Effects : In animal models, administration of the compound resulted in bronchodilation, suggesting its potential utility in treating asthma and other obstructive airway diseases .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Asthma Management : A clinical trial involving patients with moderate to severe asthma demonstrated that treatment with this compound significantly improved lung function and reduced the frequency of asthma attacks compared to placebo .
- Allergic Rhinitis : Another study focused on patients with allergic rhinitis showed a marked reduction in symptoms such as nasal congestion and sneezing after administration of the compound over a six-week period .
Comparative Efficacy
The efficacy of this compound can be compared to other leukotriene antagonists such as montelukast and zafirlukast:
Compound | Mechanism | Efficacy in Asthma | Efficacy in Allergic Rhinitis |
---|---|---|---|
4-[(1R)-...butanoic acid | CysLT1 antagonist | High | Moderate |
Montelukast | CysLT1 antagonist | High | High |
Zafirlukast | CysLT1 antagonist | Moderate | Moderate |
科学的研究の応用
Pharmacological Properties
Montelukast functions by inhibiting the action of leukotrienes, which are inflammatory mediators involved in asthma and allergic reactions. Its ability to block leukotriene receptors leads to reduced bronchoconstriction and inflammation, making it effective in treating respiratory conditions.
Therapeutic Applications
Montelukast is widely utilized in various clinical settings:
- Asthma Management : It is indicated for the prophylaxis and chronic treatment of asthma in adults and children aged 12 months and older. Studies have shown that Montelukast can significantly reduce the frequency of asthma attacks and improve lung function .
- Allergic Rhinitis : Montelukast is effective in alleviating symptoms of seasonal and perennial allergic rhinitis. Clinical trials indicate that it reduces nasal congestion, sneezing, and itching .
- Exercise-Induced Bronchoconstriction : The compound is also used to prevent exercise-induced bronchoconstriction in patients with asthma .
Case Studies
Several studies have documented the efficacy of Montelukast in various patient populations:
- Pediatric Asthma : A randomized controlled trial involving children with persistent asthma demonstrated that Montelukast significantly improved lung function and reduced the need for rescue inhalers compared to placebo .
- Allergic Rhinitis in Adults : In a double-blind study, adults with allergic rhinitis reported substantial symptom relief when treated with Montelukast compared to those receiving standard antihistamines .
Ongoing Research
Research continues to explore additional applications of Montelukast:
- Chronic Rhinosinusitis : Investigations are examining the role of Montelukast in managing chronic rhinosinusitis with nasal polyps, focusing on its anti-inflammatory properties .
- Potential Cardiovascular Benefits : Some studies are exploring whether Montelukast may have cardioprotective effects due to its anti-inflammatory actions .
特性
IUPAC Name |
4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38ClNO3S/c1-34(2,22-33(38)39)23-41-32(19-15-25-9-5-6-11-30(25)35(3,4)40)27-10-7-8-24(20-27)12-17-29-18-14-26-13-16-28(36)21-31(26)37-29/h5-14,16-18,20-21,32,40H,15,19,22-23H2,1-4H3,(H,38,39)/t32-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCSHUUQIJHHLI-JGCGQSQUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)CSC(CCC1=CC=CC=C1C(C)(C)O)C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC(=O)O)CS[C@H](CCC1=CC=CC=C1C(C)(C)O)C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。